Cas no 4237-40-5 (1-Sec-Butyl-4-nitrobenzene)

1-Sec-Butyl-4-nitrobenzene structure
1-Sec-Butyl-4-nitrobenzene structure
Product Name:1-Sec-Butyl-4-nitrobenzene
CAS No:4237-40-5
MF:C10H13NO2
MW:179.215722799301
MDL:MFCD00130025
CID:821013
PubChem ID:87557966
Update Time:2025-11-01

1-Sec-Butyl-4-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(sec-Butyl)-4-nitrobenzene
    • 1-sec-Butyl-4-nitrobenzene
    • 1-butan-2-yl-4-nitrobenzene
    • 1-sec-Butyl-4-nitro-benzol
    • 4-Nitro-1-sec-butyl-benzol
    • 4-Nitro-sec-butylbenzene
    • 4-sec-Butylnitrobenzene
    • EINECS 224-196-4
    • para-Nitrophenyl-2-butan
    • 2-(p-Nitrophenyl)butane
    • Benzene, 1-(1-methylpropyl)-4-nitro-
    • 1-(butan-2-yl)-4-nitrobenzene
    • IQRMCUYGEZOTSV-UHFFFAOYSA-
    • 1-(1-Methylpropyl)-4-nitrobenzene
    • CM12121
    • FCH1122126
    • AS05668
    • AX8060445
    • B2428
    • InChI=1/C10H13NO2/c1-3-
    • 4237-40-5
    • NS00049072
    • AS-59444
    • DTXSID30884052
    • SCHEMBL173199
    • InChI=1/C10H13NO2/c1-3-8(2)9-4-6-10(7-5-9)11(12)13/h4-8H,3H2,1-2H3
    • MFCD00130025
    • 1-NITRO-4-(SEC-BUTYL)BENZENE
    • IQRMCUYGEZOTSV-UHFFFAOYSA-N
    • CS-0317849
    • AKOS016846186
    • 1-Sec-Butyl-4-nitrobenzene
    • MDL: MFCD00130025
    • Inchi: 1S/C10H13NO2/c1-3-8(2)9-4-6-10(7-5-9)11(12)13/h4-8H,3H2,1-2H3
    • InChI Key: IQRMCUYGEZOTSV-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC(=CC=1)C(C)CC)=O

Computed Properties

  • Exact Mass: 179.09500
  • Monoisotopic Mass: 179.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4
  • Topological Polar Surface Area: 45.8

Experimental Properties

  • Color/Form: Uncertain
  • Density: 1.0875 g/cm3 (4 ºC)
  • Boiling Point: 144°C/12mmHg(lit.)
  • Flash Point: 106.8±14.3 ºC,
  • Refractive Index: 1.53868 (589.3 nm 12.3 ºC)
  • Solubility: Almost insoluble (0.02 g/l) (25 º C),
  • PSA: 45.82000
  • LogP: 3.63150
  • Solubility: Uncertain

1-Sec-Butyl-4-nitrobenzene Customs Data

  • HS CODE:2904209090
  • Customs Data:

    China Customs Code:

    2904209090

    Overview:

    2904209090 Other derivatives containing only nitro or nitroso groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2904209090 derivatives containing only nitro or only nitroso groups.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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1-Sec-Butyl-4-nitrobenzene Suppliers

Amadis Chemical Company Limited
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(CAS:4237-40-5)1-Sec-Butyl-4-nitrobenzene
Order Number:A872900
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:37
Price ($):253.0
Email:sales@amadischem.com

1-Sec-Butyl-4-nitrobenzene Related Literature

Additional information on 1-Sec-Butyl-4-nitrobenzene

Introduction to 1-Sec-Butyl-4-nitrobenzene (CAS No. 4237-40-5)

1-Sec-Butyl-4-nitrobenzene, identified by the chemical abstracts service number CAS No. 4237-40-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic nitro compound features a sec-butyl substituent at the para position relative to the nitro group, making it a valuable intermediate in synthetic chemistry and a subject of interest in medicinal applications. The structural configuration of this molecule contributes to its unique reactivity and potential utility in various chemical transformations.

The synthesis of 1-Sec-Butyl-4-nitrobenzene typically involves the nitration of sec-butylbenzene or through more complex multi-step organic reactions. The nitration process, often conducted under controlled conditions to avoid over-nitration, is a cornerstone in the preparation of nitroaromatics, which are widely studied for their pharmacological properties. The presence of both the sec-butyl group and the nitro group imparts distinct electronic and steric effects, influencing the compound's interactions with biological targets.

In recent years, 1-Sec-Butyl-4-nitrobenzene has garnered attention in the development of novel pharmaceutical agents. Researchers have explored its derivatives as potential candidates for treating inflammatory diseases, neurodegenerative disorders, and even certain types of cancer. The nitro group, known for its ability to undergo reduction to an amine, offers a versatile handle for further functionalization, enabling the creation of more complex molecules with tailored biological activities.

One notable area of research involves the use of 1-Sec-Butyl-4-nitrobenzene in drug discovery for its ability to modulate enzyme activity. Studies have shown that nitroaromatic compounds can interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. By modifying the structure of 1-Sec-Butyl-4-nitrobenzene, scientists aim to develop inhibitors that are more selective and potent, thereby reducing side effects associated with current treatments.

The chemical properties of 1-Sec-Butyl-4-nitrobenzene also make it a useful tool in analytical chemistry. Its distinct spectral characteristics allow for easy detection and quantification using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). These analytical methods are crucial for ensuring the purity and identity of the compound during synthetic processes and for characterizing its derivatives in pharmacological studies.

Moreover, the structural motif of 1-Sec-Butyl-4-nitrobenzene has been leveraged in materials science applications. Researchers have investigated its potential as a precursor for liquid crystals and organic semiconductors due to its rigid aromatic backbone and electron-withdrawing nitro group. These materials are essential components in advanced electronic devices, including displays and solar cells, where precise control over molecular arrangement is critical.

The industrial significance of 1-Sec-Butyl-4-nitrobenzene extends beyond pharmaceuticals and materials science. It serves as a building block for more complex organic syntheses, enabling chemists to construct intricate molecular architectures with specific functionalities. This versatility underscores its importance as a reagent in both academic research laboratories and industrial settings.

Recent advancements in green chemistry have also highlighted the importance of optimizing synthetic routes for 1-Sec-Butyl-4-nitrobenzene to minimize environmental impact. Researchers are exploring catalytic methods that reduce waste generation and energy consumption without compromising yield or purity. Such innovations align with broader efforts to make chemical synthesis more sustainable and environmentally friendly.

In conclusion, 1-Sec-Butyl-4-nitrobenzene (CAS No. 4237-40-5) is a multifaceted compound with applications spanning pharmaceuticals, materials science, and analytical chemistry. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules, while its distinct chemical properties enable its use in advanced material formulations. As research continues to uncover new applications for this compound, its importance in modern chemistry is likely to grow further.

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Amadis Chemical Company Limited
(CAS:4237-40-5)1-Sec-Butyl-4-nitrobenzene
A872900
Purity:99%
Quantity:25g
Price ($):253.0
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